molecular formula C22H25BrClN3O2 B14436155 exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide CAS No. 76351-91-2

exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide

Cat. No.: B14436155
CAS No.: 76351-91-2
M. Wt: 478.8 g/mol
InChI Key: LFJAJGPPURLTOV-UHFFFAOYSA-N
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Description

exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multiple steps, including:

    Formation of the benzamide core: This can be achieved through the reaction of a substituted benzoyl chloride with an amine.

    Introduction of the bromo and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the azabicyclo octane moiety: This step might involve a cyclization reaction, often using a precursor that contains the necessary functional groups.

    Attachment of the chlorobenzyl group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions might target the bromo or nitro groups if present.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or bromine (Br₂) for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

Biologically, it could be studied for its interactions with enzymes or receptors, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, compounds like this are often investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective properties.

Industry

Industrially, it might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-bromo-2-methoxybenzamide: Lacks the azabicyclo octane moiety.

    N-(8-(4-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: Lacks the amino and bromo substituents.

Uniqueness

The unique combination of functional groups in exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

CAS No.

76351-91-2

Molecular Formula

C22H25BrClN3O2

Molecular Weight

478.8 g/mol

IUPAC Name

4-amino-5-bromo-N-[8-[(4-chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C22H25BrClN3O2/c1-29-21-11-20(25)19(23)10-18(21)22(28)26-15-8-16-6-7-17(9-15)27(16)12-13-2-4-14(24)5-3-13/h2-5,10-11,15-17H,6-9,12,25H2,1H3,(H,26,28)

InChI Key

LFJAJGPPURLTOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=C(C=C4)Cl)Br)N

Origin of Product

United States

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